6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Description
Properties
IUPAC Name |
6-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5S/c1-37-22-12-10-20(11-13-22)17-32-28(35)9-3-2-6-14-34-29(36)23-15-26-27(39-19-38-26)16-25(23)33-30(34)40-18-21-7-4-5-8-24(21)31/h4-5,7-8,10-13,15-16H,2-3,6,9,14,17-19H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHYGWVWMGGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanyl group, and subsequent functionalization with the hexanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated reactors can be employed to enhance the production rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted quinazolinone compounds.
Scientific Research Applications
6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are extensively studied for their pharmacological properties, particularly as kinase inhibitors or anticonvulsants. Below is a detailed comparison of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Structural and Functional Insights
Replacement with a 4-nitrobenzyl group () increases electrophilicity, which may improve covalent interactions with cysteine residues in target proteins but risks off-target reactivity . Ethoxy () and methoxyethylamino () substituents improve aqueous solubility, critical for oral bioavailability .
Pharmacokinetic Considerations :
- The hexanamide chain in all compounds provides flexibility, enabling optimal positioning of the terminal aryl group. Longer chains (e.g., butan-2-yl in ) may reduce clearance rates by delaying metabolic oxidation .
- The sulfanyl linker (-S-) is susceptible to oxidation, but substitution with carbamoyl-methylsulfanyl () stabilizes the thioether bond, prolonging half-life .
Synthetic Pathways :
- Analogous compounds are synthesized via nucleophilic substitution of 6-chloro precursors with thiols (e.g., 2-chlorobenzyl mercaptan) under basic conditions (K₂CO₃/DMF) .
- Terminal amide groups are introduced via coupling reactions using carbodiimides (DCC) or activated esters .
Research Findings and Implications
- QSAR Insights : The 2-chlorophenyl group’s Cl atom contributes to a higher logP (~4.7) compared to nitro- or ethoxy-substituted analogs, favoring blood-brain barrier penetration for CNS targets .
- Anticonvulsant Potential: Quinazoline derivatives with similar substituents (e.g., 8-methoxy groups in ) exhibit anticonvulsant activity in rodent models, suggesting the target compound may share this profile .
Biological Activity
6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinazolinone core, recognized for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 596.0937 g/mol. The structure includes:
- A quinazolinone core which is known for various pharmacological activities.
- A sulfanyl group that may contribute to its biological activity.
- Two aromatic substituents that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformation.
- Receptor Modulation : It may modulate receptor functions by interacting with binding sites, influencing various cellular pathways.
Antimicrobial Activity
Research indicates that compounds similar to 6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide exhibit antimicrobial properties. For example:
- Compounds with similar structures demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The quinazolinone derivatives have been studied for their anticancer effects. In vitro studies on related compounds have shown:
- Significant antiproliferative activity against various cancer cell lines.
- Induction of apoptosis in cancer cells through mechanisms involving cell cycle arrest .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies on related compounds have shown:
- Strong inhibitory activity against acetylcholinesterase (AChE) and urease.
- IC50 values indicating potency in inhibiting these enzymes .
Case Studies
- Anticancer Study : A study investigated the effects of similar quinazolinone derivatives on leukemia cell lines. The results indicated that specific structural modifications enhanced cytotoxicity and apoptosis induction .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of related compounds against multiple bacterial strains, revealing promising results particularly against gram-positive bacteria .
Data Table: Biological Activities Overview
Q & A
Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug Strategies : Introduce ester or phosphate groups to enhance aqueous solubility .
- CYP450 Profiling : Use human liver microsomes to identify metabolic hotspots for targeted deuteration .
- Permeability Optimization : LogD adjustments via substituent polarity (e.g., replacing OCH₃ with CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
